REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C#N)CC=CCC=1C#N.CCCC[N+](CCCC)(CCCC)CCCC.[N-:47]=[N+:48]=[N-:49].[F:50][C:51]1[N:56]=[CH:55][C:54]([CH:57](O)[CH3:58])=[CH:53][CH:52]=1>ClCCl>[N:47]([CH:57]([C:54]1[CH:53]=[CH:52][C:51]([F:50])=[N:56][CH:55]=1)[CH3:58])=[N+:48]=[N-:49] |f:2.3|
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(CC=CC1)C#N)C#N
|
Name
|
|
Quantity
|
30.23 g
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=N1)C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-L flask kept cold in a ice bath
|
Type
|
CUSTOM
|
Details
|
Remove the flask from the ice bath
|
Type
|
CUSTOM
|
Details
|
Remove the solvent on a rotovap
|
Type
|
CUSTOM
|
Details
|
purify by normal phase chromatography 5% to 20% ethyl acetate in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C(C)C=1C=CC(=NC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |